

AND-302: A Technical Overview of a Novel Neuroprotective Anticonvulsant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AND-302

Cat. No.: B13438779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AND-302 is a novel, small-molecule anticonvulsant agent identified as a potent neuroprotectant in preclinical studies. This technical guide provides an in-depth overview of the discovery, origin, and foundational experimental data related to **AND-302**. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of neuroprotective compounds.

Discovery and Origin

AND-302 emerged from a research initiative aimed at discovering new anticonvulsant agents with strong neuroprotective properties. The developmental goal was to identify compounds capable of protecting neurons from excitotoxicity and oxidative stress, common pathological mechanisms in various neurological disorders. **AND-302** is chemically classified as a difluoroethylsulfamide derivative.^[1] Its discovery was the result of a targeted effort to optimize a series of compounds to enhance their potency, efficacy, and drug-like properties, such as central nervous system penetration and oral bioavailability.^[2]

Quantitative Data Summary

The neuroprotective efficacy of **AND-302** was primarily evaluated in in-vitro models of glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress in

hippocampal neuron cultures.^[2] The following tables summarize the key quantitative findings from these studies.

Neuroprotection Against Glutamate Toxicity (30 μ M)	
Assay	EC50 of AND-302
Neuronal Viability (CFDA)	0.13 nM
Cell Death (Propidium Iodide)	0.07 nM

Data sourced from studies on day 20 hippocampal cultures.^[2]

Neuroprotection Against Hydrogen Peroxide Toxicity (10 μ M)	
Assay	EC50 of AND-302
Neuronal Viability (CFDA)	3 nM
Cell Death (Propidium Iodide)	0.09 nM

Data sourced from studies on day 13 hippocampal cultures.^[2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of **AND-302**.

In Vitro Neuroprotection Assays

Objective: To assess the ability of **AND-302** to protect hippocampal neurons from glutamate- and hydrogen peroxide-induced cell death.

Methodology:

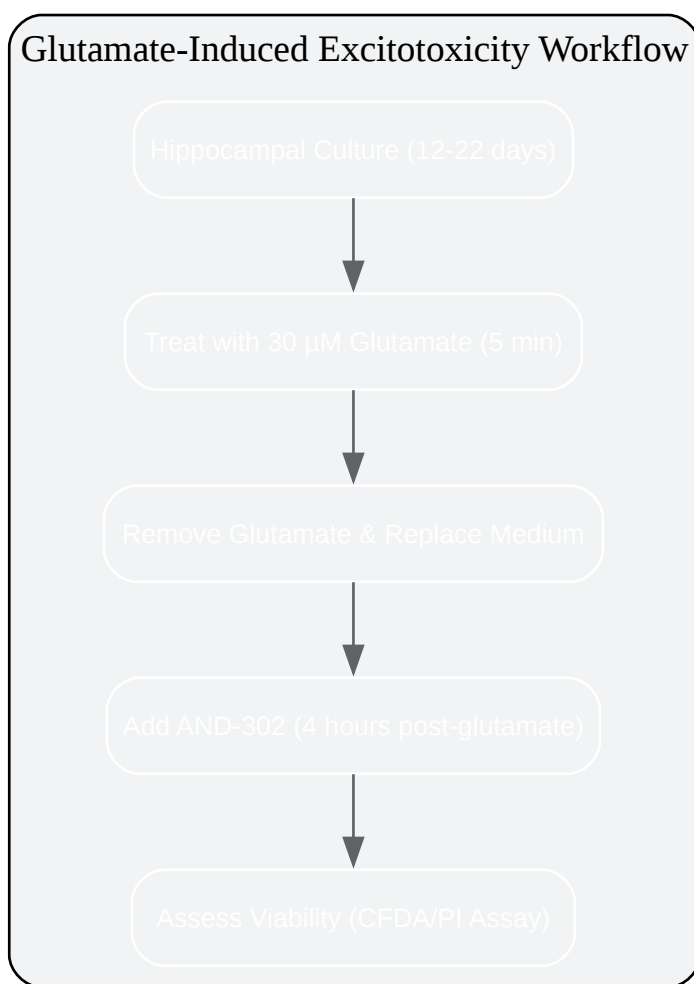
- Cell Culture: Hippocampal cultures were prepared and maintained for 12 to 22 days in vitro. ^[2]

- Toxicity Induction:
 - Glutamate Excitotoxicity: Cultures were treated with 30 μ M glutamate for 5 minutes. The glutamate-containing medium was then removed and replaced with growth medium.[2]
 - Oxidative Stress: Cultures were treated with 10 μ M hydrogen peroxide.[2]
- Compound Administration:
 - For glutamate toxicity, **AND-302** was added four hours after the initial glutamate exposure. [2]
 - For hydrogen peroxide toxicity, various concentrations of **AND-302** were added concurrently with the hydrogen peroxide.[2]
- Viability Assessment: After a four-hour co-treatment period (for hydrogen peroxide) or post-glutamate treatment, cell viability was assessed using a multiplexed assay in the same culture well:[2]
 - Neuronal Viability: Measured by the fluorescence of 6-carboxyfluorescein diacetate (CFDA). An increase in fluorescence indicates greater viability.[2]
 - Cell Death: Measured by the fluorescence of propidium iodide (PI). A decrease in fluorescence indicates less cell death.[2]
- Data Analysis: The effective concentration 50 (EC50) was calculated based on the fluorescence readings from the CFDA and PI assays. Each data point was the mean of 8 determinations from two separate experiments.[2]

Visualizations

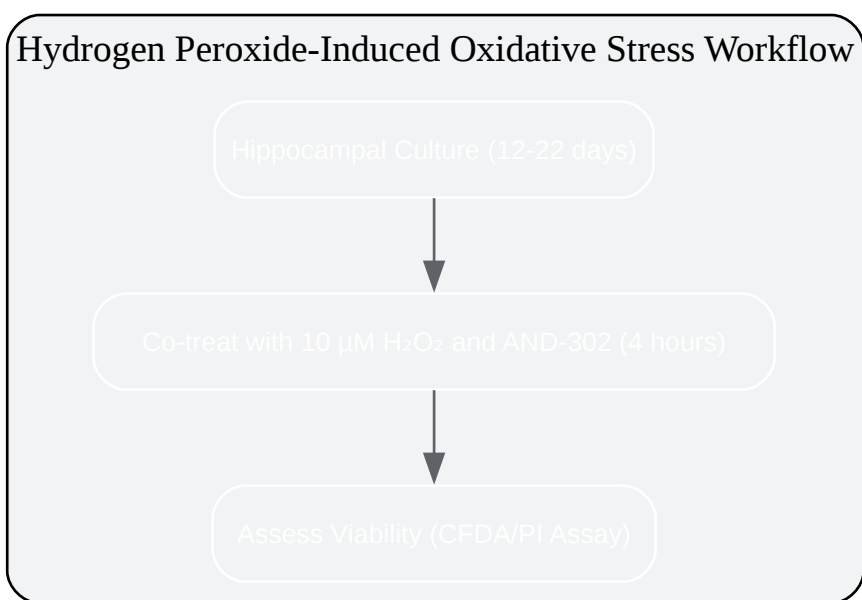
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for assessing the neuroprotective effects of **AND-302** and the logical relationship of its protective action against neuronal damage.

Glutamate-Induced Excitotoxicity Workflow

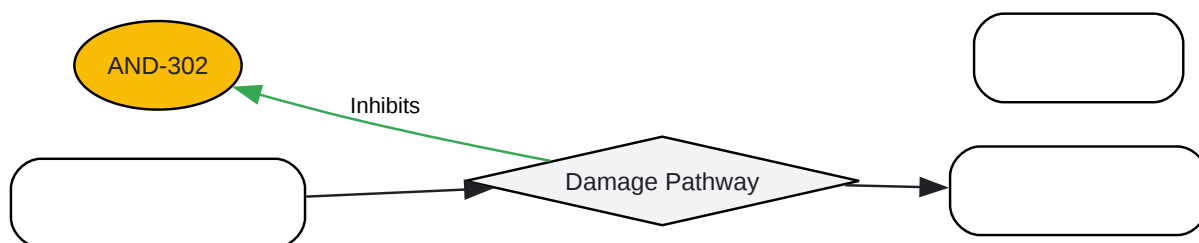
[Click to download full resolution via product page](#)

Caption: Workflow for Glutamate Excitotoxicity Assay.



[Click to download full resolution via product page](#)

Caption: Workflow for Oxidative Stress Assay.



[Click to download full resolution via product page](#)

Caption: Logical Model of **AND-302** Neuroprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy AND-302 | 1380201-88-6 | >98% [smolecule.com]
- 2. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AND-302: A Technical Overview of a Novel Neuroprotective Anticonvulsant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13438779#and-302-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com